
(8,9-Didehydroergolin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This compound is characterized by its complex structure, which includes an indole ring fused to a quinoline system.
Preparation Methods
The synthesis of (8,9-Didehydroergolin-8-yl)methanol involves several steps:
Electrophilic Substitution: The initial step involves electrophilic substitution followed by addition to form the intermediate compound.
Methylation: The intermediate is then methylated by an N-methyltransferase enzyme.
Oxidation: The allyl alcohol group is oxidized to form a diene.
Epoxidation: The diene undergoes epoxidation to yield the final product.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
(8,9-Didehydroergolin-8-yl)methanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, often using hydrogenation catalysts.
Substitution: Substitution reactions are common, especially in the presence of strong nucleophiles.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions vary based on the specific conditions but often include derivatives of the original compound.
Scientific Research Applications
(8,9-Didehydroergolin-8-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (8,9-Didehydroergolin-8-yl)methanol involves its interaction with molecular targets such as serotonin receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing various physiological processes . The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .
Comparison with Similar Compounds
(8,9-Didehydroergolin-8-yl)methanol is similar to other ergoline derivatives such as:
Lysergol: Another ergoline derivative with similar structural features but different biological activities.
Ergoline-8-methanol, 8,9-didehydro-6-methyl-: A closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific interactions with serotonin receptors and its potential therapeutic applications .
Properties
CAS No. |
64479-77-2 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
[(6aR,10aR)-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C15H16N2O/c18-8-9-4-12-11-2-1-3-13-15(11)10(7-17-13)5-14(12)16-6-9/h1-4,7,12,14,16-18H,5-6,8H2/t12-,14-/m1/s1 |
InChI Key |
XGNDUBUGJPTPDF-TZMCWYRMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C=C(CN2)CO)C3=C4C1=CNC4=CC=C3 |
Canonical SMILES |
C1C2C(C=C(CN2)CO)C3=C4C1=CNC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


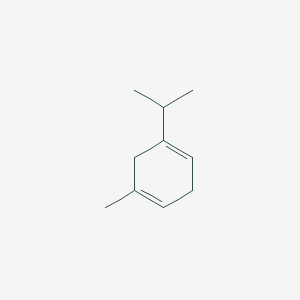
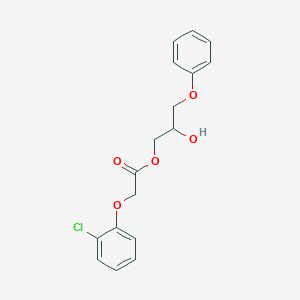
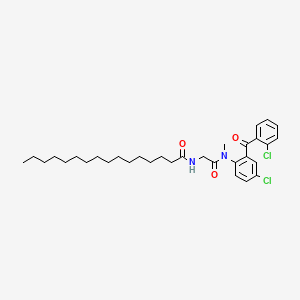
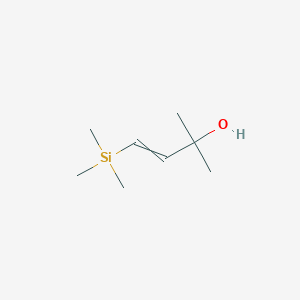


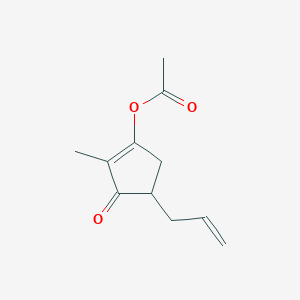
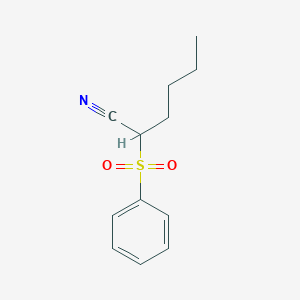
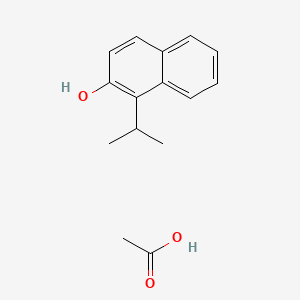

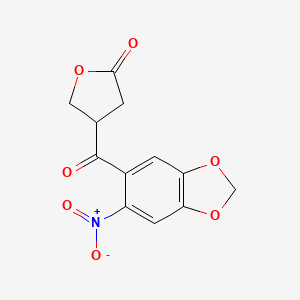
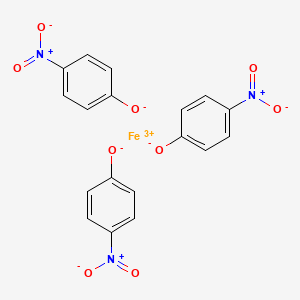
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
